1,1-Difluoro-8-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-difluoro-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N/c10-9(11)3-1-2-8(9)4-6-12-7-5-8/h12H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMWCGXVVMSJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C(C1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 1,1-Difluoro-8-azaspiro[4.5]decane
Executive Summary: The "Fluorine Switch" in Spirocyclic Scaffolds
In modern medicinal chemistry, the transition from simple piperidines to spirocyclic scaffolds is a proven strategy to restrict conformation and improve target selectivity. 1,1-Difluoro-8-azaspiro[4.5]decane represents a critical evolution of the parent spiro[4.5]decane core. By introducing a gem-difluoro moiety on the cyclopentane ring, researchers can modulate the lipophilicity and metabolic stability of the scaffold without altering its fundamental steric footprint.
This guide details the physicochemical properties, synthetic accessibility, and strategic application of this scaffold. It is designed to support decision-making in hit-to-lead optimization, specifically where modulation of basicity and metabolic blocking at the spiro-junction is required.
Molecular Architecture & Structural Analysis
Understanding the 3D geometry of this scaffold is prerequisite to its application. Unlike the parent hydrocarbon, the 1,1-difluoro derivative exhibits distinct conformational preferences due to the stereoelectronic effects of fluorine.
Structural Definition
-
Core: 8-Azaspiro[4.5]decane (Piperidine spiro-fused to cyclopentane).[1]
-
Substitution: Gem-difluorination at position 1 of the cyclopentane ring (adjacent to the spiro carbon).
-
Stereoelectronics: The C–F bonds induce a "gauche effect," altering the pucker of the cyclopentane ring to minimize eclipsing interactions. This often locks the 5-membered ring into a specific envelope conformation, projecting the piperidine nitrogen into a defined vector relative to the fluorines.
Numbering Scheme
To ensure clarity in derivatization, the IUPAC numbering used in this guide is as follows:
-
Position 5: Spiro carbon (junction).
-
Position 8: Nitrogen atom (secondary amine, reactive center).
-
Position 1: Carbon bearing the two fluorine atoms (adjacent to C5).
Physicochemical Profile
The following data aggregates calculated consensus values and comparative experimental data from analogous gem-difluoro spirocycles.
Core Properties Table
| Property | Value / Range | Context & Implications |
| Molecular Formula | C₉H₁₅F₂N | Free base |
| Molecular Weight | 175.22 g/mol | Fragment-like, ideal for Fsp³ enrichment |
| Exact Mass | 175.1173 | Monoisotopic mass for HRMS identification |
| Predicted pKa (Base) | 9.4 – 9.8 | Crucial: Lower than parent piperidine (~10.[1]8) due to inductive withdrawal by F atoms (5-bond distance). |
| Predicted LogP | 1.9 – 2.1 | Moderate lipophilicity; F atoms decrease LogP relative to hydrocarbon parent (LogP ~2.4) due to polarity. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Highly permeable; blood-brain barrier (BBB) penetrant. |
| H-Bond Donors / Acceptors | 1 / 2 | Secondary amine (donor); F atoms act as weak acceptors. |
Basicity Modulation (The pKa Shift)
The gem-difluoro group exerts a through-bond inductive effect (
-
Impact: This reduction decreases the fraction of ionized species at physiological pH (7.4), potentially improving passive permeability and reducing lysosomal trapping.
Synthetic Accessibility & Workflow
The synthesis of this compound typically proceeds via a spiro-ketone intermediate. The stability of the C–F bond allows this scaffold to survive harsh downstream diversification conditions (e.g., Suzuki coupling, amide coupling).
Synthesis Logic
The most robust route involves the construction of the spiro-ketone followed by deoxyfluorination.
Figure 1: Canonical synthesis pathway. The critical step is the deoxyfluorination of the ketone at position 1.
Handling and Storage Protocol
-
Physical State: The hydrochloride salt is a white, crystalline solid. The free base is likely a volatile oil.
-
Hygroscopicity: Fluorinated amine salts can be hygroscopic. Store in a desiccator at -20°C.
-
Stability: The gem-difluoro moiety is chemically inert to standard aqueous acids and bases. It is not a leaving group and is stable to metabolic hydrolysis.
Application in Medicinal Chemistry[2][3][4]
Strategic Bioisosterism
This scaffold serves as a bioisostere for:
-
4,4-Disubstituted Piperidines: Reduces conformational entropy.
-
Cyclohexyl/Cyclopentyl Groups: Increases solubility and metabolic stability.
Metabolic Blocking
The C1 position in the parent spiro[4.5]decane is a "metabolic soft spot" susceptible to CYP450-mediated oxidation.
-
Mechanism: Replacing C–H bonds with C–F bonds (bond energy ~116 kcal/mol vs ~99 kcal/mol) effectively blocks hydroxylation at this position.
-
Result: Extended half-life (
) and reduced clearance ( ).
Decision Logic: When to Use This Scaffold?
Figure 2: Decision matrix for selecting the gem-difluoro spiro scaffold during lead optimization.
Experimental Characterization Protocols
To validate the integration of this building block, the following protocols are recommended.
pKa Determination (Potentiometric Titration)
-
Objective: Accurate measurement of the conjugate acid pKa.
-
Method:
-
Dissolve 5 mg of the HCl salt in 20 mL of 0.1 M KCl (ionic strength adjustor).
-
Titrate with 0.1 M KOH using a standardized glass electrode at 25°C.
-
Data Analysis: Use the Bjerrum plot to determine the inflection point. Expect a value between 9.4 and 9.8.
-
LogD Lipophilicity Assay (Shake-Flask)
-
Objective: Determine distribution coefficient at physiological pH.
-
Method:
-
Prepare a 1-octanol/PBS (pH 7.4) system, pre-saturated.
-
Dissolve compound in the aqueous phase (conc. ~100 µM).
-
Shake for 1 hour at 25°C; centrifuge to separate phases.
-
Analyze both phases via HPLC-UV/MS.
-
Calculation:
.
-
References
-
PubChem Compound Summary. this compound. National Center for Biotechnology Information. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Liashuk, O. S., et al. (2025).[2] Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
- Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. (General reference for spiro-piperidine synthesis logic).
Sources
A Technical Guide to the Structural Conformation of 1,1-Difluoro-8-azaspiro[4.5]decane: Stereoelectronic Effects and Analytical Approaches
An in-depth technical guide by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Azaspirocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior pharmacological profiles is relentless. Drug development professionals are increasingly moving away from flat, aromatic structures towards complex, three-dimensional (3D) architectures to enhance target engagement and improve physicochemical properties.[1] Within this paradigm, fluorinated azaspirocycles have emerged as a privileged class of building blocks.
1.1 The Rise of 3D Scaffolds: Why Spirocycles?
Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a distinct advantage over their simpler counterparts. Their inherent three-dimensionality provides more contact points for interaction with protein targets, which can lead to more potent and selective drugs.[2] This rigid, defined geometry helps to pre-organize appended pharmacophoric groups into a desired bioactive conformation, reducing the entropic penalty upon binding. Furthermore, the high fraction of sp³-hybridized carbons in these molecules often correlates with improved aqueous solubility and metabolic stability.[1]
1.2 The "Magic" of Fluorine: Modulating Physicochemical and Pharmacokinetic Properties
The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary drug design.[3][4] Despite its minimal steric footprint, fluorine's extreme electronegativity profoundly alters a molecule's electronic properties. This can modulate the basicity of nearby amines, enhance binding affinity through favorable electrostatic interactions, and block sites of metabolic oxidation.[5] The gem-difluoro (-CF₂) group, in particular, is a valuable bioisostere for a carbonyl or ether oxygen, offering similar polarity and hydrogen bond accepting capabilities but with enhanced metabolic stability.[6]
1.3 Introducing the Target: 1,1-Difluoro-8-azaspiro[4.5]decane
The molecule this compound merges these two powerful concepts: a rigid 3D spirocyclic core with the strategic placement of a gem-difluoro group.[7] This scaffold consists of a piperidine ring—a common heterocycle in pharmaceuticals—fused via a spiro-junction to a 1,1-difluorocyclopentane ring. Understanding the precise structural conformation of this molecule is not merely an academic exercise; it is critical for predicting its interaction with biological targets and for rationally designing next-generation therapeutics. This guide provides a comprehensive analysis of the conformational landscape of this important scaffold, underpinned by theoretical principles and validated by experimental methodologies.
Foundational Principles of Conformational Analysis
The overall shape of this compound is dictated by the interplay of steric hindrance, torsional strain, and subtle stereoelectronic effects within its piperidine ring, influenced by the attached fluorinated cyclopentane.
2.1 The Piperidine Ring: Chair, Boat, and Twist-Boat Conformers
Like cyclohexane, the piperidine ring is not planar. It predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. However, other higher-energy conformers, such as the boat and twist-boat , are accessible and can be populated, particularly in substituted or strained systems.[8] The energy difference between these forms is often small, and the conformational equilibrium can be shifted by substituents or, in this case, by the constraints of a spirocyclic fusion. In some highly substituted spirocyclic piperidines, non-chair conformations like the boat form have been experimentally observed to be the preferred state to alleviate unfavorable steric interactions.[9]
2.2 Stereoelectronic Factors in Fluorinated Systems
The presence of highly electronegative fluorine atoms introduces powerful stereoelectronic effects that can override classical steric considerations.
-
2.2.1 The Anomeric Effect: The anomeric effect describes the thermodynamic preference for an electronegative substituent adjacent to a heteroatom in a heterocyclic ring to occupy the axial position, contrary to steric predictions.[10] This is explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (the nitrogen in piperidine) and the antibonding (σ*) orbital of the C-X bond (where X is the electronegative substituent). While the gem-difluoro group in our target molecule is not directly adjacent to the nitrogen, the electronic perturbations it induces can influence the entire system.
-
2.2.2 Fluorine-Induced Pseudo-Anomeric and Gauche Effects: Recent studies have shown that fluorine can exert long-range conformational control. A "pseudo-anomeric effect" can arise from stabilizing electrostatic interactions between the electron-rich fluorine atoms (or the electron-poor carbons they are attached to) and other parts of the molecule.[11] For instance, the placement of CF₂ groups can render nearby axial hydrogen atoms electropositive, creating a stabilizing 1,3-diaxial electrostatic interaction with the lone pair of the piperidine nitrogen.[11] Additionally, the fluorine gauche effect, a stabilizing hyperconjugation between C-H or C-C σ-orbitals and a C-F σ* orbital, can favor specific torsional arrangements.[12] These subtle but significant forces are critical to accurately predicting the conformational preference of the piperidine ring.
2.3 The Spirocyclic Constraint: Impact on Ring Pliability
The spiro-fusion at C4 of the piperidine ring introduces significant conformational rigidity. It locks the relative orientation of the two rings and can influence the puckering of the piperidine ring. This constraint can either further stabilize a particular chair conformation or, conversely, introduce strain that makes a twist-boat or boat conformation more favorable to relieve steric clashes between the two ring systems.[13][14]
Elucidating the Conformation of this compound
A multi-pronged approach combining computational modeling and experimental verification is essential for a definitive conformational assignment.
3.1 Theoretical & Computational Approaches (A Priori Analysis)
Computational chemistry provides a powerful, predictive lens to visualize the conformational landscape before embarking on laboratory synthesis.
-
3.1.1 Overview of Density Functional Theory (DFT) in Conformational Analysis: DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules.[15] For conformational analysis, it is employed to calculate the potential energy of different spatial arrangements (conformers) of a molecule. By comparing the energies of optimized geometries, we can predict the most stable conformer and the relative populations of others at equilibrium.
-
3.1.2 Protocol: In Silico Energy Minimization of Conformers
-
Structure Generation: Build the 3D structure of this compound. Generate initial geometries for all plausible conformers, including two chair forms (N-H axial vs. equatorial) and relevant boat/twist-boat forms.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G* or larger). It is crucial to include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions, as polarity can influence conformational equilibria.[11]
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Energy Comparison: Compare the resulting Gibbs free energies (ΔG) of all stable conformers to determine their relative populations according to the Boltzmann distribution.
-
-
3.1.3 Predicted Conformers: Analyzing the Equilibrium Based on analogous systems, it is plausible that the piperidine ring will exist in a dynamic equilibrium between two chair conformers. However, given the potential for unfavorable interactions between the cyclopentane ring and axial substituents on the piperidine ring, a twist-boat conformation may be surprisingly low in energy, as observed in similar strained spirocyclic systems.[9][14] The gem-difluoro group's electronic influence could further stabilize a conformer that maximizes favorable electrostatic interactions, potentially favoring an otherwise unexpected geometry.
-
3.1.4 Visualization: Conformational Equilibrium Workflow
Caption: Workflow for computational prediction of conformational equilibrium.
3.2 Experimental Verification
Theoretical predictions must be validated through empirical data obtained from synthesized material.
-
3.2.1 Synthesis of this compound A plausible synthetic route would involve the construction of the spirocyclic ketone followed by reductive amination.
-
Synthesis of 8-azaspiro[4.5]decan-1-one: Start from commercially available 1,4-dioxa-8-azaspiro[4.5]decane.[16][17] Protect the secondary amine (e.g., as a Boc carbamate). Deprotect the ketal under acidic conditions to reveal the ketone.
-
Fluorination: Treat the protected spiro-ketone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a more modern equivalent to generate the gem-difluoro group at the C1 position.
-
Deprotection: Remove the amine protecting group (e.g., with TFA for Boc) to yield the final product, this compound.
-
-
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for studying molecular conformation in solution.[18]
-
3.2.2.1 The Power of ¹H, ¹³C, and ¹⁹F NMR:
-
¹H NMR: Provides information on the chemical environment and connectivity of protons. The coupling constants (³JHH) between vicinal protons are directly related to the dihedral angle between them via the Karplus equation, allowing for the determination of ring pucker and substituent orientation.[19]
-
¹³C NMR: The chemical shifts of the carbon atoms are sensitive to their geometric environment.
-
¹⁹F NMR: Provides a direct probe of the fluorine atoms' environment and can reveal couplings to nearby protons (JFH), which are also conformation-dependent.
-
-
3.2.2.2 Protocol: Low-Temperature NMR for "Freezing Out" Conformers
-
Dissolve a sample of this compound in a suitable low-freezing solvent (e.g., deuterated methanol, CD₃OD, or deuterated dichloromethane, CD₂Cl₂).
-
Acquire a standard ¹H NMR spectrum at room temperature. The signals may appear broad or as weighted averages if the conformers are rapidly interconverting on the NMR timescale.
-
Gradually lower the temperature of the NMR probe (e.g., in 10-20°C increments from 25°C down to -80°C or lower).
-
Acquire spectra at each temperature. As the temperature decreases, the rate of conformational exchange slows.
-
At a sufficiently low temperature (the "coalescence temperature"), the broad signals for the individual conformers will sharpen into distinct sets of peaks, allowing for their independent analysis.[13]
-
-
3.2.2.3 Expected Spectroscopic Data The table below summarizes hypothetical ¹H NMR data for a locked chair conformation, highlighting the key diagnostic features.
-
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) | Conformational Insight |
| H2/H6 (axial) | ~2.5 - 2.8 | ddd | ³J(ax,ax) ≈ 10-13; ²J(ax,eq) ≈ 12-15 | Large axial-axial coupling confirms chair geometry. |
| H2/H6 (eq) | ~3.0 - 3.3 | ddd | ³J(ax,eq) ≈ 2-5; ³J(eq,eq) ≈ 2-5 | Small axial-equatorial and equatorial-equatorial couplings. |
| H3/H5 (axial) | ~1.5 - 1.8 | m | - | Shielded by ring structure. |
| H3/H5 (eq) | ~1.9 - 2.2 | m | - | Deshielded relative to axial protons. |
| N-H | Variable | br s | - | Position and shape are solvent and concentration dependent. |
-
3.2.3 Single-Crystal X-ray Diffraction This technique provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[20]
-
3.2.3.1 The Gold Standard for Solid-State Structure: X-ray diffraction measures the scattering of X-rays by the electron clouds of a crystalline solid.[21] The resulting diffraction pattern can be mathematically deconvoluted to generate a 3D model of the molecule, revealing precise bond lengths, bond angles, and torsional angles.
-
3.2.3.2 Protocol: Crystallization and Data Acquisition
-
Crystal Growth: Grow single crystals of a suitable salt of the compound (e.g., the hydrochloride salt) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head in the X-ray diffractometer.
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution & Refinement: Process the data to determine the unit cell dimensions and solve the phase problem to generate an initial electron density map. Refine the atomic positions to best fit the experimental data.
-
-
3.2.3.3 Interpreting Crystallographic Data The refined crystal structure provides definitive proof of the solid-state conformation. Key parameters to analyze are presented below.
-
| Parameter | Typical Value (Chair) | Significance |
| C2-C3-C5-C6 Torsion Angle | ± 50-60° | Confirms the degree of ring puckering. |
| N-C2-C3-C4 Torsion Angle | ± 50-60° | Confirms the degree of ring puckering. |
| N-H Bond Orientation | Axial or Equatorial | Defines the specific chair conformer present in the crystal lattice. |
| C-F Bond Lengths | ~1.35 Å | Confirms the presence and location of fluorine atoms. |
3.3 Synthesis of Evidence: A Unified Conformational Model
The most robust understanding of the molecule's structure comes from integrating the computational and experimental data. DFT calculations predict the energy landscape in solution, low-temperature NMR confirms the identity and relative populations of the conformers present in solution, and X-ray crystallography provides a definitive picture of the preferred conformation in the solid state. Discrepancies between the solution and solid-state data can themselves be informative, highlighting the influence of crystal packing forces versus solvation effects.
Implications for Drug Design and Development
A precise conformational model is not just a structural curiosity; it is a critical tool for rational drug design.
4.1 How Conformation Dictates Biological Activity
The 3D arrangement of a molecule's functional groups—its pharmacophore—determines how it fits into a protein's binding site. The conformational preference of the this compound scaffold dictates the spatial vectors at which substituents on the piperidine nitrogen or ring carbons will be presented to a biological target. A molecule locked in a chair conformation with an equatorial N-substituent will have a vastly different interaction profile than one where the substituent is axial or part of a flexible twist-boat system.
4.2 Leveraging the gem-Difluoro Group for Strategic Vector Control
The gem-difluoro group serves multiple roles. As discussed, it influences the conformational equilibrium of the piperidine ring through stereoelectronic effects. This allows medicinal chemists to use "remote" fluorination as a tool to control the orientation of a distal pharmacophoric element. Furthermore, the C-F bonds are potential hydrogen bond acceptors, and the electron-withdrawing nature of the CF₂ group can modulate the pKa of the piperidine nitrogen, affecting its charge state at physiological pH and its ability to form salt-bridge interactions.
Conclusion: Future Directions
This compound is a scaffold rich in chemical complexity and therapeutic potential. This guide has outlined the foundational principles and a rigorous analytical workflow to define its structural conformation. By combining predictive computational modeling with definitive experimental techniques like low-temperature NMR and X-ray crystallography, researchers can build a precise understanding of this molecule's 3D structure. This knowledge is paramount for its successful application in drug discovery, enabling the design of more selective, potent, and metabolically stable therapeutics. The continued exploration of such fluorinated 3D scaffolds will undoubtedly unlock new opportunities in the treatment of human disease.
References
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This compound. (n.d.). PubChem. Retrieved from [Link]
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- Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
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Anomeric effect. (n.d.). In Wikipedia. Retrieved from [Link]
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- Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. (2020). Chemistry – A European Journal.
- The anomeric and fluorine gauche effects determining anomeric conformation. (n.d.).
-
8,8-difluoro-1-azaspiro[4.5]decane hydrochloride. (n.d.). PubChem. Retrieved from [Link]
- The reverse anomeric effect in N-pyranosylimidazolides: a molecular orbital study. (1998). Journal of the Chemical Society, Perkin Transactions 2.
- Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (2023).
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This compound hydrochloride. (n.d.). BuyersGuideChem. Retrieved from [Link]
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8-Azaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]
- Ward, J. S., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry.
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Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
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A computational study of the vibronic effects on the electronic spectra and the photophysics of aza[3]helicene. (2022). Physical Chemistry Chemical Physics.
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Strategic Sourcing & Technical Profile: 1,1-Difluoro-8-azaspiro[4.5]decane
Executive Summary: The Fluorinated Spiro-Scaffold
In modern drug discovery, the transition from flat, aromatic structures to three-dimensional (
This guide provides a technical roadmap for sourcing, validating, and handling this compound, moving beyond catalog listings to the operational realities of procuring high-quality fluorinated spirocycles.
Technical Identity & Chemical Profile
Before sourcing, verify the specific salt form and isomeric purity. The hydrochloride salt is the industry standard for stability, as the free base may be prone to carbamate formation from atmospheric
| Attribute | Specification |
| Chemical Name | This compound hydrochloride |
| Common Synonyms | This compound HCl; gem-Difluoro-spiro-piperidine |
| CAS Number | 3026711-86-1 (HCl salt); Verify free base CAS with vendor |
| Molecular Formula | |
| Molecular Weight | 175.22 g/mol (Free base); 211.68 g/mol (HCl salt) |
| Exact Mass | 175.1173 (Free base) |
| Appearance | White to off-white crystalline solid |
| Solubility | High in DMSO, Methanol, Water; Low in DCM/Hexanes |
Synthesis & Manufacturing Logic
Understanding the synthesis is critical for evaluating lead times and impurity profiles. This compound is rarely isolated from natural sources; it is manufactured via deoxofluorination of a ketone precursor.
The Deoxofluorination Pathway
The cost and complexity of this building block stem from the fluorination step, which typically uses reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®. These reagents are hazardous and require controlled cryogenic conditions, impacting batch scalability.
Figure 1: Standard industrial synthesis route. The critical quality attribute (CQA) is the completeness of the fluorination and removal of elimination by-products (alkenes).
Sourcing Landscape & Procurement Strategy
Tiered Supplier Analysis
Availability is often overstated in aggregator databases. Use this tiered approach to vet vendors:
-
Tier 1: Stocking Distributors (Immediate - 1 Week)
-
Examples:Fluorochem , Amadis Chemical , Enamine (Building Blocks division).
-
Pros: Validated stock, immediate shipment.
-
Cons: Higher unit price (
500/g). -
Action: Request a Certificate of Analysis (CoA) dated within the last 6 months.
-
-
Tier 2: Make-to-Order / Custom Synthesis (4 - 8 Weeks)
-
Examples:WuXi AppTec , Combi-Blocks , Pharmablock .
-
Pros: Lower cost at scale (>10g), fresh synthesis.
-
Cons: Lead time risk due to DAST chemistry failures.
-
Action: Confirm they have the ketone precursor (N-Boc-8-azaspiro[4.5]decan-1-one) in stock. If they have the ketone, the lead time is reliable.
-
Procurement Checklist
-
Salt Form: Explicitly request the Hydrochloride (HCl) salt. The free base is volatile and difficult to handle as a solid.
-
Purity Specification: Standard is >95%. For library synthesis, >95% is acceptable. For scale-up, request >98% to avoid fluorine-regioisomers.
-
Impurity Profile: Ask if the "elimination product" (vinyl fluoride alkene) is controlled.
Quality Control & Analytics (Self-Validating Protocols)
When receiving this material, rely on NMR over LCMS. Fluorinated compounds can have poor ionization or suppression in Mass Spec.
19F-NMR (The Gold Standard)
-
Expectation: A clean singlet (or multiplet depending on resolution) around -90 to -110 ppm (relative to
). -
Red Flag: Signals around -150 ppm often indicate single fluorine impurities or unreacted precursors.
-
Geminal Coupling: In 1H-NMR, look for the characteristic splitting of the adjacent methylene protons caused by the fluorine atoms (
).
LCMS Validation
-
Method: Electrospray Ionization (ESI+).
-
Observation: The molecular ion
should be 176.1 (for free base mass). -
Note: The C-F bond is strong; fragmentation is minimal under standard conditions.
Visual Inspection
-
Pass: White, free-flowing powder.
-
Fail: Yellow/brown sticky solid (indicates amine oxidation or residual fluorinating agents).
Handling & Safety Protocols
Hazard Identification
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
-
Residual Fluorinating Agents: If the material smells acrid or "garlic-like," it may contain sulfur residues from the DAST reagent. Do not use.
-
Incompatibility: Avoid strong bases during storage to prevent free-basing and subsequent carbamate formation.
Experimental Usage Tip
When using this amine in nucleophilic substitution (
-
Free-basing: Do not wash with aqueous base (extraction is difficult due to high water solubility).
-
Protocol: Use an in situ organic base (DIPEA or TEA) in the reaction solvent (DMF/DMSO) to liberate the free amine directly from the HCl salt.
References
-
PubChem Compound Summary. this compound. National Center for Biotechnology Information. Link
-
BuyersGuideChem. Supplier Directory for this compound hydrochloride. Link
-
Journal of Medicinal Chemistry. Synthesis and Evaluation of Spirocyclic Sigma-1 Receptor Ligands. (Contextual reference for spiro-synthesis methodology). Link
-
Fisher Scientific / Fluorochem. Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane (Precursor). Link
Operational Risk Management and Technical Safety Profile: 1,1-Difluoro-8-azaspiro[4.5]decane
Executive Summary & Compound Significance
1,1-Difluoro-8-azaspiro[4.5]decane is a specialized spirocyclic secondary amine employed primarily as a building block in drug discovery.[1] Its structural significance lies in the gem-difluoro motif, a bioisostere often used to modulate pKa, block metabolic hot spots (preventing oxidative metabolism at the spiro-cycle), and alter lipophilicity without significantly changing steric bulk compared to the parent hydrocarbon.[1]
This guide transcends the standard Safety Data Sheet (SDS) by integrating physicochemical behavior with operational risk management. It addresses the specific hazards associated with fluorinated secondary amines and provides a self-validating workflow for safe handling.[1]
Physicochemical Architecture & Identification
Understanding the physical state is the first step in exposure control.[1] The gem-difluoro substitution lowers the basicity of the secondary amine compared to the non-fluorinated analog (8-azaspiro[4.5]decane), potentially reducing—but not eliminating—corrosivity risks.[1]
Table 1: Chemical Identity & Properties[1][2]
| Parameter | Data | Technical Note |
| Chemical Name | This compound | Free base form |
| CAS Number | 1026572-88-2 (Free Base) 3026711-86-1 (HCl Salt) | Always verify salt form on container label.[1] |
| Molecular Formula | C₉H₁₅F₂N | -- |
| Molecular Weight | 175.22 g/mol | -- |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Free base is likely a viscous oil; Salt is a crystalline solid.[1] |
| Acidity (pKa) | ~8.5 - 9.5 (Predicted) | Lower than typical secondary amines (~10-11) due to inductive effect of fluorine.[1] |
| Solubility | DMSO, Methanol, DCM | Limited water solubility for the free base.[1] |
Hazard Characterization & Toxicology Logic
While standard SDSs list H-codes, we must understand the mechanism of toxicity to implement effective controls.[1]
Primary Hazards (GHS Classification)
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.[1][2]
The Mechanistic Risk
As a secondary amine, this compound possesses a lone pair on the nitrogen, making it a nucleophile and a base.[1]
-
Tissue Interaction: Upon contact with moist membranes (eyes, lungs), it protonates, generating hydroxide ions locally (alkaline hydrolysis), leading to saponification of membrane lipids.[1]
-
Fluorine Stability: The C-F bond is metabolically stable.[1] Unlike acyl halides, this compound does not readily hydrolyze to release HF acid under physiological conditions.[1] The primary risk is organic alkalinity , not fluoride toxicity.[1]
Diagram 1: Hazard Assessment & Control Logic
This diagram illustrates the decision-making process for determining risk levels based on the compound's state (Solid vs. Liquid).[1]
Caption: Decision logic linking physical state (salt vs. free base) to specific exposure risks and required engineering controls.
Safe Handling Protocols & Engineering Controls
Engineering Controls
-
Primary Barrier: All open handling (weighing, transfer, reaction setup) must occur inside a certified chemical fume hood.[1]
-
Static Control: If handling the HCl salt, use an ionizing bar or anti-static gun during weighing, as dry amine salts are prone to static dispersion.[1]
Personal Protective Equipment (PPE) Matrix
-
Eye Protection: Chemical splash goggles (ANSI Z87.[1]1) are mandatory.[1] Safety glasses are insufficient for liquid amines due to the risk of splash migration.[1]
-
Hand Protection:
Operational Workflow: Synthesis Integration
This protocol ensures containment during the most critical phase: Reagent Transfer .[1]
-
Preparation: Tare the reaction vessel inside the hood. Do not transfer open containers across the lab.
-
Transfer: Use a syringe for the liquid free base to prevent dripping.[1] Use a disposable antistatic spatula for the salt.[1]
-
Quenching (Post-Reaction): Even if the reaction is complete, residual amine may exist.[1] Quench reaction mixtures with a mild acidic buffer (e.g., NH₄Cl solution) to protonate the amine, rendering it water-soluble and non-volatile before removal from the hood.[1]
Diagram 2: Safe Handling Workflow
Caption: Step-by-step workflow for handling this compound, emphasizing containment and decontamination.
Emergency Response & Spill Management
Spill Cleanup (Self-Validating Protocol)
Do not treat this as a generic solvent spill.[1] The basicity requires neutralization.[1]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Neutralize: Apply a weak acid spill kit (citric acid based) or cover with dry sand/vermiculite.[1]
-
Validation: Use pH paper to verify the spill residue is neutral (pH 6-8) before disposal.[1]
-
-
Disposal: Collect in a container marked "Hazardous Waste - Organic Amine."
First Aid
-
Eye Contact: Flush immediately for 15 minutes .[1][2][3] Time is critical to prevent corneal opacification.[1]
-
Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol or organic solvents, as they may enhance dermal absorption of the fluorinated compound.[1]
Regulatory & Storage Context
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Amines react with atmospheric CO₂ to form carbamates, degrading purity.[1]
-
Transport:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71306212, this compound. Retrieved February 15, 2026 from [Link]
-
BuyersGuideChem (2026). this compound hydrochloride CAS Database. Retrieved February 15, 2026 from [Link]
-
Fisher Scientific (2023). Safety Data Sheet for 1,4-Dioxa-8-azaspiro[4.5]decane (Analog Reference). Retrieved February 15, 2026 from [Link][1]
Sources
Methodological & Application
Application Notes and Protocols: The 1,1-Difluoro-8-azaspiro[4.5]decane Scaffold in Modern Drug Design
Introduction: Unlocking New Chemical Space with Strategic Fluorination and Spirocyclic Rigidity
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer superior pharmacological properties is relentless. The 1,1-difluoro-8-azaspiro[4.5]decane scaffold has emerged as a privileged motif, ingeniously combining the structural rigidity and three-dimensionality of a spirocyclic system with the unique physicochemical advantages of geminal difluorination. This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of this scaffold. We will delve into the scientific rationale behind its design, propose detailed synthetic protocols, and outline its potential applications in developing next-generation therapeutics.
The spirocyclic nature of the 8-azaspiro[4.5]decane core offers a significant advantage by enforcing a defined three-dimensional arrangement of substituents, which can lead to enhanced potency and selectivity for biological targets.[1] This rigid framework is particularly valuable in designing ligands for complex binding sites, such as those found in G-protein coupled receptors (GPCRs) and enzyme active sites.[2] The incorporation of a gem-difluoro group at the 1-position of the cyclohexane ring serves as a bioisosteric replacement for a carbonyl or a gem-dimethyl group.[3][4] This strategic fluorination can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity by altering its lipophilicity and hydrogen bond accepting capacity.[5][6]
Visualizing the this compound Scaffold
Caption: Chemical structure of this compound.
Scientific Rationale and Advantages in Drug Design
The strategic incorporation of the this compound scaffold into drug candidates is underpinned by several key principles of medicinal chemistry:
-
Metabolic Stability: The gem-difluoro group is a non-oxidizable isostere of a methylene group adjacent to a heteroatom or a carbonyl group. This modification can block metabolic pathways involving cytochrome P450-mediated oxidation, thereby increasing the half-life of a drug candidate.
-
Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the electronic properties of a molecule. The gem-difluoro group can lower the pKa of the neighboring piperidine nitrogen, influencing its ionization state at physiological pH. This can be strategically employed to fine-tune a compound's solubility, permeability, and off-target activities, such as hERG channel inhibition.
-
Enhanced Binding Interactions: The C-F bond is polarized and can participate in favorable dipole-dipole interactions and hydrogen bonds with biological targets. The gem-difluoro motif can act as a hydrogen bond acceptor, mimicking the functionality of a carbonyl group while being chemically more stable.[4]
-
Increased Lipophilicity and Permeability: While the effect of fluorination on lipophilicity can be complex and context-dependent, the replacement of a polar carbonyl group with a more lipophilic CF2 group can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.[3]
-
Novelty and Intellectual Property: The use of unique and structurally complex scaffolds like this compound can provide a strong foundation for novel intellectual property claims, a crucial aspect of drug development.[1]
Hypothetical Drug Discovery Workflow
The integration of the this compound scaffold into a drug discovery program can be visualized as a multi-stage process, from initial library synthesis to lead optimization.
Caption: A typical drug discovery workflow utilizing the this compound scaffold.
Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol outlines a plausible two-step synthesis starting from the commercially available N-Boc-4-piperidone and 1,4-dibromobutane, followed by deoxofluorination.
Step 1: Synthesis of 1-Boc-8-azaspiro[4.5]decan-1-one
This step involves the construction of the spirocyclic ketone precursor.
| Reagents & Materials | Equipment |
| N-Boc-4-piperidone | Round-bottom flasks |
| 1,4-Dibromobutane | Magnetic stirrer with heating |
| Sodium hydride (60% dispersion in mineral oil) | Reflux condenser |
| Anhydrous Tetrahydrofuran (THF) | Syringes and needles |
| Saturated aqueous ammonium chloride (NH4Cl) | Rotary evaporator |
| Ethyl acetate | Separatory funnel |
| Brine | Standard glassware |
| Anhydrous sodium sulfate (Na2SO4) |
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add 1,4-dibromobutane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and stir for 16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-8-azaspiro[4.5]decan-1-one.
Step 2: Deoxofluorination and Deprotection
This step converts the ketone to the gem-difluoride and removes the Boc protecting group.
| Reagents & Materials | Equipment |
| 1-Boc-8-azaspiro[4.5]decan-1-one | Inert atmosphere glovebox or Schlenk line |
| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)[7] | Plastic syringes and needles (Teflon or polypropylene) |
| Anhydrous Dichloromethane (DCM) | Round-bottom flask (Teflon or plastic) |
| Saturated aqueous sodium bicarbonate (NaHCO3) | Magnetic stirrer |
| 4 M HCl in 1,4-Dioxane | Standard glassware for workup |
| Diethyl ether |
Procedure:
-
Caution: Deoxo-Fluor® is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
In an inert atmosphere, dissolve 1-Boc-8-azaspiro[4.5]decan-1-one (1.0 eq) in anhydrous DCM in a Teflon or plastic flask.
-
Cool the solution to 0 °C and add Deoxo-Fluor® (1.5 eq) dropwise via a plastic syringe.[8]
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Slowly and carefully quench the reaction by pouring it into a stirred, ice-cold saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Dissolve the crude N-Boc-1,1-difluoro-8-azaspiro[4.5]decane in a minimal amount of DCM and add 4 M HCl in 1,4-dioxane (excess).
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid and dry under vacuum to yield this compound hydrochloride.
Protocol 2: Representative Derivatization - Amide Coupling
This protocol describes a standard method for derivatizing the secondary amine of the scaffold.
| Reagents & Materials | Equipment |
| This compound hydrochloride | Round-bottom flask |
| Carboxylic acid of interest (R-COOH) | Magnetic stirrer |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Standard glassware |
| N,N-Diisopropylethylamine (DIPEA) | Syringes |
| Anhydrous Dimethylformamide (DMF) | |
| Water | |
| Ethyl acetate | |
| Brine | |
| Anhydrous sodium sulfate (Na2SO4) |
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.
Potential Therapeutic Applications and Target Classes
Based on the known pharmacology of related spirocyclic piperidines, the this compound scaffold is a promising starting point for developing modulators of various biological targets.[9][10]
Table of Potential Applications:
| Target Class | Therapeutic Area | Rationale |
| GPCRs | CNS Disorders (e.g., Schizophrenia, Depression, Pain) | The rigid spirocyclic core can provide selectivity for receptor subtypes. The piperidine nitrogen is a common feature in many CNS-active drugs.[11][12] |
| Ion Channels | Neuropathic Pain, Epilepsy | Spiro-piperidines have been explored as sodium channel blockers.[13] The gem-difluoro group can modulate interactions with the channel pore. |
| Kinases | Oncology, Inflammation | The scaffold can be elaborated to target the ATP-binding site of various kinases. |
| Enzymes (e.g., Proteases, Epigenetic Targets) | Various | The three-dimensional structure allows for precise positioning of functional groups to interact with enzyme active sites. |
Conclusion and Future Outlook
The this compound scaffold represents a compelling and underexplored area of chemical space for drug discovery. Its unique combination of a rigid, three-dimensional spirocyclic core and the advantageous physicochemical properties imparted by the gem-difluoro group makes it an attractive starting point for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The synthetic protocols and strategic considerations outlined in this application note provide a solid foundation for researchers to begin exploring the potential of this promising scaffold in their own drug discovery programs. Future work in this area will likely focus on the development of more efficient and enantioselective synthetic routes and the biological evaluation of diverse libraries of derivatives against a wide range of therapeutic targets.
References
-
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]
-
Jelen, J., & Tavčar, G. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis, 57(, 1517–1541. [Link]
-
Organic Syntheses. gem-Difluorination of Benzophenones with Deoxo-Fluor®. Org. Synth.2010 , 87, 203. [Link]
- Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
-
Ishida, Y., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(5), 747-761. [Link]
-
Reddy, B. V. S., et al. (2013). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 11(43), 7559-7565. [Link]
-
Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]
-
PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
-
Melnykov, K. P., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ResearchGate. [Link]
- Google Patents. Continuous deoxyfluorination of ketones using in situ formed dast.
-
Melnykov, K. P., et al. (2024). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. [Link]
-
Movellan, K. T., et al. (2016). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters, 18(21), 5540-5543. [Link]
-
Reddit. Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]
-
Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. [Link]
-
Mohamed, M. A. A., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342. [Link]
-
Ho, G. D., et al. (2012). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers. ACS Medicinal Chemistry Letters, 3(6), 461-462. [Link]
-
ResearchGate. gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. [Link]
-
Mohamed, M. A. A., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. [Link]
-
Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Gkizis, P. L., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
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Application Notes and Protocols: Strategic Protection of the 8-Azaspiro[4.5]decane Nitrogen
Introduction: The Significance of the 8-Azaspiro[4.5]decane Scaffold and the Imperative of Nitrogen Protection
The 8-azaspiro[4.5]decane framework is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced target selectivity and improved pharmacokinetic profiles of drug candidates.[1] This spirocyclic system, containing a piperidine ring fused to a cyclopentane ring through a shared quaternary carbon, is a key component in a variety of biologically active molecules, including agonists for muscarinic receptors and ligands for sigma-1 receptors.[2][3][4]
Synthetic manipulation of the 8-azaspiro[4.5]decane core is often necessary to explore the structure-activity relationships and optimize the pharmacological properties of lead compounds. The secondary amine at the 8-position is a key handle for introducing molecular diversity. However, its inherent nucleophilicity and basicity can interfere with many synthetic transformations planned for other parts of the molecule. Therefore, transient masking of this nitrogen with a suitable protecting group is a critical strategic consideration in any multi-step synthesis involving this scaffold.[5][6]
This guide provides a detailed overview of common and effective protecting group strategies for the nitrogen atom of 8-azaspiro[4.5]decane. We will delve into the practical aspects of protection and deprotection, discuss the rationale behind the choice of a particular protecting group, and provide experimentally validated protocols.
Choosing the Right Armor: Key Considerations for Protecting Group Selection
The ideal protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule.[7][8] This concept of "orthogonal stability" is paramount in complex synthetic sequences.[6][7] For the 8-azaspiro[4.5]decane nitrogen, the choice of protecting group will primarily depend on the planned downstream synthetic steps.
Below is a comparative summary of commonly employed nitrogen protecting groups and their stability profiles, which will be discussed in detail in the subsequent sections.
| Protecting Group | Chemical Structure | Stable To | Labile To |
| Boc (tert-butoxycarbonyl) | N-COOtBu | Basic conditions, hydrogenation, nucleophiles | Strong acids (e.g., TFA, HCl) |
| Cbz (benzyloxycarbonyl) | N-COOBn | Acidic and basic conditions | Hydrogenolysis (e.g., H₂, Pd/C) |
| Bn (benzyl) | N-CH₂Ph | Basic conditions, nucleophiles | Hydrogenolysis, strong oxidizing agents |
Carbamate Protecting Groups: The Workhorses of Nitrogen Protection
Carbamates are among the most widely used protecting groups for amines due to their general stability and the array of available methods for their selective removal.[6]
The Boc Group: Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in non-peptide chemistry.[9] Its popularity stems from its ease of introduction and its remarkable stability towards a broad spectrum of non-acidic reagents.[10]
Rationale for Use: The Boc group is an excellent choice when subsequent reactions involve basic conditions, organometallic reagents, or catalytic hydrogenation where a Cbz or benzyl group would be cleaved. Its removal under acidic conditions is typically clean and high-yielding.[9]
dot
Caption: General workflow for Boc protection and deprotection of 8-azaspiro[4.5]decane.
Experimental Protocol: Boc Protection of 8-Azaspiro[4.5]decane
-
To a solution of 8-azaspiro[4.5]decane (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or a biphasic mixture of water and an organic solvent) at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Add a base (e.g., triethylamine (1.2 eq) for organic solvents, or sodium bicarbonate (2.0 eq) for biphasic conditions).
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if using an organic solvent, wash the reaction mixture with water and brine. If using a biphasic system, separate the layers and extract the aqueous layer with the organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-8-azaspiro[4.5]decane.
-
Purify the product by column chromatography on silica gel if necessary.
Experimental Protocol: Boc Deprotection
-
Dissolve the N-Boc-8-azaspiro[4.5]decane (1.0 eq) in an appropriate solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in 1,4-dioxane). [11]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The product is typically obtained as the corresponding ammonium salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate solution or triethylamine).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected 8-azaspiro[4.5]decane.
The Cbz Group: A Gateway to Hydrogenolysis
The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly in peptide synthesis.[12][13] Its key advantage is its stability to both acidic and basic conditions, offering an orthogonal protection strategy to the acid-labile Boc group.[13][14]
Rationale for Use: The Cbz group is ideal for syntheses that require acidic or basic reaction conditions where a Boc group would be cleaved. Its removal via catalytic hydrogenolysis is exceptionally mild and selective, leaving most other functional groups intact.[12][13]
dot
Caption: General workflow for Cbz protection and deprotection of 8-azaspiro[4.5]decane.
Experimental Protocol: Cbz Protection of 8-Azaspiro[4.5]decane
-
Dissolve 8-azaspiro[4.5]decane (1.0 eq) in a suitable solvent system, such as a mixture of THF and water or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.2 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup. If a biphasic system was used, separate the layers and extract the aqueous phase with the organic solvent. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-Cbz-8-azaspiro[4.5]decane by column chromatography if needed.
Experimental Protocol: Cbz Deprotection via Hydrogenolysis
-
Dissolve N-Cbz-8-azaspiro[4.5]decane (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), in a catalytic amount (e.g., 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas (or use a hydrogen-filled balloon) and stir the suspension vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 8-azaspiro[4.5]decane.
The Benzyl Group: A Robust and Versatile Protecting Group
Direct N-benzylation offers a robust method for protecting the 8-azaspiro[4.5]decane nitrogen. The benzyl (Bn) group is stable to a wide variety of reaction conditions, including strongly basic and nucleophilic environments.[15]
Rationale for Use: The benzyl group is particularly useful when the synthetic route involves reactions that are incompatible with carbamate protecting groups, such as certain reductions with metal hydrides. Like the Cbz group, it is typically removed by catalytic hydrogenolysis.[9][15]
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. media.neliti.com [media.neliti.com]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Amino Protecting Group-Benzyl Series [en.highfine.com]
Application Note: Functionalization of the Spiro[4.5]decane Ring System
Strategic Assembly, Stereochemical Editing, and Late-Stage Diversification
Abstract & Strategic Importance
The spiro[4.5]decane scaffold represents a privileged structural motif in modern drug discovery, offering a critical "escape from flatland" for medicinal chemistry programs. Unlike planar aromatic systems, the spiro[4.5]decane core provides a high fraction of
This Application Note details three field-proven protocols for accessing and functionalizing this scaffold. We move beyond simple ring closure to focus on constructive functionalization —where the act of building the spiro-quaternary center simultaneously installs orthogonal reactive handles (enones, amines, or halides) for downstream medicinal chemistry.
Key Applications:
-
GPCR Ligands: Rigidification of piperidine pharmacophores (e.g., Fluspirilene analogs).
-
Enzyme Inhibitors: Targeting HIF prolyl hydroxylase (PHD) and mitochondrial permeability transition pores (mPTP).
-
Natural Product Synthesis: Access to sesquiterpene cores (e.g., (-)-Gleenol, Acorone).
Decision Matrix: Selecting the Right Methodology
Before initiating synthesis, select the protocol based on your starting material availability and desired substitution pattern.
Figure 1: Strategic decision tree for selecting the optimal functionalization route based on substrate class.
Protocol A: Oxidative Dearomatization (The "Top-Down" Approach)
Best for: Creating spirodienones from phenols. This is the most robust route for generating a scaffold with a reactive Michael acceptor (enone) for further diversification.
Mechanistic Insight
This reaction relies on the oxidation of a phenol to a phenoxenium ion, which is then trapped by an internal nucleophile (typically a pendant carbon chain or heteroatom). The use of hypervalent iodine reagents ensures mild conditions compatible with sensitive functional groups.
Materials
-
Substrate: 3-(4-hydroxyphenyl)propanoic acid derivatives or N-tethered phenol-amides.
-
Oxidant: Phenyliodine(III) diacetate (PIDA) or Phenyliodine(III) bis(trifluoroacetate) (PIFA).
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). Note: Fluorinated solvents are critical for stabilizing the radical cation/phenoxenium intermediates.
-
Base: Solid Sodium Bicarbonate (
).
Step-by-Step Protocol
-
Preparation: Dissolve the phenolic substrate (1.0 equiv) in TFE (
). -
Buffering: Add solid
(2.0 equiv) to the stirring solution to neutralize acidic byproducts. -
Oxidation: Cool the mixture to
. Add PIFA (1.1 equiv) dropwise as a solution in TFE over 10 minutes.-
Critical Checkpoint: The solution often turns transiently yellow/orange. If the color persists or darkens to black, over-oxidation is occurring; reduce temperature to
.
-
-
Reaction: Stir at
for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (disappearance of the polar phenol spot). -
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography on silica gel. Spirodienones are sensitive to acid; use 1%
in the eluent if degradation is observed.
Data Summary: Solvent Effects on Yield
| Solvent | Yield (%) | Observation |
|---|---|---|
| Dichloromethane (DCM) | 35% | Significant polymerization |
| Methanol (MeOH) | 55% | Nucleophilic attack by solvent (methoxy adducts) |
| TFE | 88% | Clean spirocyclization |
| HFIP | 92% | Best yield, but higher cost |
Protocol B: Pd/Norbornene-Catalyzed C-H Activation (The "Bottom-Up" Approach)
Best for: Constructing the spiro ring while simultaneously functionalizing the aromatic core. This utilizes the Catellani reaction mechanism to insert functionality at the ortho position of the aryl ring during ring closure.
Mechanistic Insight
This is a domino process:[1][2][3]
-
Oxidative addition of Pd(0) to an aryl iodide.
-
Carbopalladation of Norbornene (NBE) followed by ortho-C-H activation.
-
Alkylation with a tethered alkyl bromide (forming the spiro ring).
-
Norbornene extrusion and termination.
Materials
-
Substrate: Aryl iodide with a pendant alkyl bromide chain (e.g., 1-(4-iodophenyl)-4-bromobutane derivatives).
-
Catalyst:
(5 mol%) + Triphenylphosphine ( , 10 mol%). -
Co-Catalyst: Norbornene (NBE, 1.0 equiv).
-
Base:
(2.0 equiv). -
Solvent: Acetonitrile (
).
Step-by-Step Protocol
-
Setup: In a glovebox or under Argon, combine the aryl iodide substrate (0.2 mmol),
, , NBE, and in a flame-dried Schlenk tube. -
Solvation: Add anhydrous
(2.0 mL). -
Heating: Seal the tube and heat to
for 12 hours.-
Self-Validating Step: The reaction mixture should turn from dark red to black (Pd black precipitation) only after completion. Early precipitation indicates catalyst death.
-
-
Filtration: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Pd residues.
-
Purification: Concentrate and purify via silica gel chromatography.
Figure 2: Simplified catalytic cycle for the Pd/Norbornene-mediated spirocyclization.
Late-Stage Functionalization: The "Spiro-Switch"
Once the spiro[4.5]decane core is formed (via Protocol A), the resulting spirodienone is a versatile handle.
A. Stereoselective Reduction (To Saturated Spiro[4.5]decanes)
To access the saturated core (common in sesquiterpenes like Gleenol):
-
Reagent:
(1 atm), (10 wt%). -
Outcome: Delivers hydrogen from the less hindered face.
-
Protocol: Stir spirodienone in EtOAc with Pd/C under
balloon for 4 hours. Filter through Celite.
B. 1,4-Addition (Michael Reaction)
To install polarity or carbon chains at the
-
Reagent: Organocuprates (
) or Thiols ( ). -
Protocol: Treat spirodienone with
(1.2 equiv) and catalytic (0.1 equiv) in DCM. -
Result: Quantitative formation of the thioether-functionalized spiro system.
References
-
Oxidative Spirocyclization Review
- Roche, S. P., & Porco, J. A. (2011). Dearomatization Strategies in the Synthesis of Complex Natural Products.
-
Pd/Norbornene Catalysis (Catellani Reaction)
- Della Ca’, N., Fontana, M., Motti, E., & Catellani, M. (2005). Pd/Norbornene-Catalyzed Synthesis of Spiro Compounds. Accounts of Chemical Research.
-
Electrochemical Approaches
-
Li, L., et al. (2022).[4] Electrochemical Dearomatizing Spirocyclization of Alkynes. Journal of Organic Chemistry.
-
-
Drug Discovery Applications (PHD Inhibitors)
-
Holt-Martyn, J. P., et al. (2019).[5] Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm.
-
-
Spiro[4.
- Srikrishna, A., & Rao, M. (2008). Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction. Helvetica Chimica Acta.
Sources
- 1. Highly Chemoselective Construction of Spiro[4,5]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C-H Activation/Arene Dearomatization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. preprints.org [preprints.org]
- 5. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 1,1-Difluoro-8-azaspiro[4.5]decane Salts
Welcome to the technical support center for 1,1-Difluoro-8-azaspiro[4.5]decane and its various salt forms. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges during their experimental work. As a spirocyclic scaffold, this compound offers unique three-dimensional properties beneficial for drug discovery, but its physicochemical characteristics, particularly solubility, can present hurdles.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and ensure the success of your research.
Frequently Asked Questions (FAQs): Your First Stop for Solubility Issues
This section addresses the most common questions and initial troubleshooting steps for working with this compound salts.
Q1: I'm starting a new project with this compound hydrochloride. What are its general solubility characteristics?
A1: this compound is a basic compound due to the presence of the secondary amine in the 8-azaspiro[4.5]decane core.[4][5] Consequently, its salt forms, such as the hydrochloride (HCl) salt, are generally expected to have higher aqueous solubility compared to the free base, particularly in acidic to neutral pH environments.[6][7] The spirocyclic nature of the molecule contributes to a rigid, three-dimensional structure which can improve properties like metabolic stability but may also impact crystal lattice energy and, thus, solubility.[2][8] The difluoro- substitution on the cyclopentane ring increases the molecule's polarity, which can also influence its solubility profile.
As a general starting point, the hydrochloride salt is anticipated to be soluble in water and polar organic solvents like methanol and ethanol. However, its solubility in less polar organic solvents will likely be limited.
Q2: My this compound salt is not dissolving in my chosen solvent. What should I do first?
A2: When encountering poor solubility, a systematic approach is crucial. The first step is to confirm the basics of your experimental setup and then explore simple modifications. Below is a workflow to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for solubility issues.
Factors like agitation, temperature, and time can significantly affect the rate of dissolution.[9] Ensure you allow sufficient time for the dissolution process to reach equilibrium, which can sometimes take 24 hours or longer for sparingly soluble compounds in what is known as a shake-flask method.[10][11]
Q3: How does the choice of salt form (e.g., hydrochloride vs. trifluoroacetate) affect the solubility of this compound?
A3: The choice of the counterion is a critical factor in determining the physicochemical properties of the resulting salt, including its solubility.[6][12] For a basic compound like this compound, an acidic counterion is used to form a salt. The general principle for successful salt formation is the "pKa rule," which states that the pKa of the base should be at least 2-3 pH units higher than the pKa of the acid.[6][12]
Here’s a comparison of common counterions:
| Counterion | Acid | Typical Impact on Solubility | Comments |
| Chloride | Hydrochloric Acid (HCl) | Generally good | Most common pharmaceutical salt, often provides good aqueous solubility and crystallinity.[7][13] |
| Sulfate | Sulfuric Acid (H₂SO₄) | Variable | Can provide good solubility but may also form less soluble salts. |
| Mesylate | Methanesulfonic Acid | Often high | Tends to form highly soluble salts. |
| Trifluoroacetate (TFA) | Trifluoroacetic Acid | Usually very high | Commonly used in purification (e.g., HPLC); however, TFA salts can be hygroscopic and may not be ideal for final drug forms due to potential toxicity concerns. |
| Fumarate | Fumaric Acid | Good | A dicarboxylic acid that can form salts with improved stability and solubility.[6] |
The final solubility of a specific salt is a result of the interplay between the properties of the active pharmaceutical ingredient (API) and the counterion, as well as the crystal lattice energy of the resulting salt. Therefore, experimental screening of different salt forms is often necessary to identify the optimal form for a given application.[12]
Q4: My compound was dissolved in a buffer, but it precipitated when I increased the pH. Why did this happen?
A4: This is a classic example of the pH-dependent solubility of a basic compound. The 8-azaspiro[4.5]decane moiety contains a secondary amine, which is a weak base. The solubility of such compounds is highly dependent on the pH of the solution.[14][15]
Here's the mechanism:
-
At Low pH (Acidic Conditions): The amine group (R₂NH) is protonated to form the corresponding ammonium cation (R₂NH₂⁺). This charged species is more polar and interacts favorably with water molecules, leading to higher solubility.
-
At High pH (Basic Conditions): As the pH increases, the ammonium cation is deprotonated, reverting to the neutral free base (R₂NH). The free base is typically less polar and, therefore, less soluble in aqueous media, causing it to precipitate out of solution.
This relationship is governed by the Henderson-Hasselbalch equation and Le Châtelier's Principle.[16] Adding a base (OH⁻) removes H⁺ from the solution, shifting the equilibrium towards the less soluble free base.
Caption: pH effect on the ionization and solubility of a basic amine.
Therefore, to maintain the solubility of this compound salts in aqueous solutions, it is crucial to keep the pH below the pKa of the amine.
In-Depth Troubleshooting and Protocols
For more persistent solubility issues, a more rigorous and systematic approach is required. This section provides detailed experimental protocols.
Protocol 1: Systematic Solubility Screening
This protocol outlines a method for determining the approximate solubility of your compound in a range of common pharmaceutical solvents. This can be performed using High-Performance Liquid Chromatography (HPLC) for quantification.[17]
Objective: To determine the solubility of this compound salt in various solvents.
Materials:
-
This compound salt
-
A selection of solvents (see Table 1)
-
Vials with screw caps
-
Vortex mixer and/or shaker incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the solid compound to a vial (e.g., 5-10 mg).
-
Add a known volume of the solvent to be tested (e.g., 1 mL).
-
Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[18]
-
After equilibration, visually inspect the vials to confirm that excess solid remains.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase and analyze by HPLC to determine the concentration.
-
Calculate the solubility in mg/mL or µg/mL.
Table 1: Common Solvents for Solubility Screening
| Solvent Class | Solvent Example | Properties |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH.[17] |
| Acetate Buffer, pH 4.5 | Represents acidic conditions of the stomach. | |
| Polar Protic | Water, Methanol, Ethanol | Capable of hydrogen bonding. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High polarity, but no H-bond donation. |
| Non-Polar | Dichloromethane (DCM), Toluene | Low dielectric constant. |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) | Water-miscible organic solvents used to increase solubility.[19][20] |
Protocol 2: Generating a pH-Solubility Profile
Understanding how solubility changes with pH is critical for predicting in vivo behavior.
Objective: To determine the solubility of the compound as a function of pH.
Procedure:
-
Prepare a series of buffers covering a pH range of 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Follow the steps outlined in Protocol 1 for each buffer.
-
After determining the solubility at each pH point, measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded.[11]
-
Plot the logarithm of solubility (log S) versus pH. For a basic drug, you will typically observe high solubility at low pH, with a sharp decrease as the pH approaches and exceeds the pKa.
Protocol 3: Enhancing Solubility with Co-solvents and Excipients
If the intrinsic solubility is too low for your application, co-solvents or excipients can be employed.
-
Co-solvents: These are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of non-polar compounds.[19][21][22] Common co-solvents include ethanol, propylene glycol, and PEG 400.[] They are particularly useful in creating formulations for both oral and parenteral administration.[]
-
Excipients: These are pharmacologically inactive substances added to a formulation to aid in manufacturing, stability, and bioavailability.[24][25] For solubility enhancement, surfactants (e.g., polysorbates) and cyclodextrins are commonly used. Surfactants form micelles that can encapsulate hydrophobic drugs, while cyclodextrins have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.
Screening Strategy:
-
Prepare stock solutions of your compound in a suitable organic solvent like DMSO.
-
In a multi-well plate, prepare a series of aqueous buffers containing different concentrations of various co-solvents (e.g., 5%, 10%, 20% PEG 400).
-
Add a small volume of the DMSO stock solution to each well and mix.
-
Measure the turbidity of the resulting solutions using a nephelometer or plate reader to determine the point of precipitation.[11][26] This high-throughput method allows for rapid screening of optimal co-solvent systems.[18]
Table 2: Common Co-solvents for Formulation Development
| Co-solvent | Typical Concentration Range | Use |
| Ethanol | 5-40% | Oral and parenteral formulations.[20] |
| Propylene Glycol | 10-60% | Oral, topical, and parenteral formulations. |
| Polyethylene Glycol (PEG 300/400) | 10-60% | Oral and parenteral formulations. |
| Glycerin | 5-30% | Oral and parenteral formulations.[20] |
| Dimethyl Sulfoxide (DMSO) | <10% (in vivo) | Primarily used for in vitro screening due to toxicity concerns. |
By systematically applying these troubleshooting strategies and protocols, researchers can effectively address the solubility challenges associated with this compound salts and advance their drug discovery and development efforts.
References
- The Importance of Excipients in Drugs. Open Access Journals.
- Role of Excipients in Drug Formul
- Role of Excipients in Pharmaceutical formulations.
- Roles of Excipients. Pharma Excipients.
- What Are Excipients? 9 Common Examples. Colorcon.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Cosolvent – Knowledge and References. Taylor & Francis.
- Cosolvent. Wikipedia.
- Co-solvency: Significance and symbolism. Wisdom Library.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
- pH and solubility. Khan Academy.
- Compound solubility measurements for early drug discovery. Life Chemicals.
- 8.11 pH and Solubility. AP Chemistry.
- The Spirocycle Surge in Drug Discovery. Drug Hunter.
- Salt Selection in Drug Development. Pharmaceutical Technology.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- pH Adjustment and Co-Solvent Optimiz
- Quality Control Methodologies for Pharmaceutical Counterions.
- API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press.
- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
- 18.7: Solubility and pH. Chemistry LibreTexts.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Pharmaceutical Solubility Testing | Why It Matters and Wh
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- pH and Solubility. AP Chem | Fiveable.
- List of the most used counterions for the development of pharmaceutical salts.
- Solubility. Chemistry Online @ UTSC.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Physical Properties of Amines.
- Physical Properties of Amines. BYJU'S.
- 23.1. Properties of amines. Organic Chemistry II - Lumen Learning.
- How does branching increase the solubility in amines? Quora.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
- This compound hydrochloride. BuyersGuideChem.
- This compound hydrochloride. BuyersGuideChem.
- Supplier CAS No 3026711-86-1. BuyersGuideChem.
- 8,8-difluoro-1-azaspiro[4.5]decane hydrochloride. PubChemLite.
- CAS 176-80-7: 1-Azaspiro[4.5]decane. CymitQuimica.
- Azaspirodecane. Wikipedia.
- 8-Azaspiro[4.5]decane hydrochloride. Sigma-Aldrich.
- 8-Azaspiro[4.5]decane hydrochloride. ChemicalBook.
- 1-Oxa-8-azaspiro[4.5]decane Hydrochloride. TCI Chemicals.
- 3,3-Difluoro-8-oxa-1-azaspiro[4.5]decane. ChemicalBook.
- 8,8-difluoro-1-propyl-1-azaspiro[4.5]decan-4-one. Sigma-Aldrich.
- 8-fluoro-1-azaspiro[4.5]decane. Amadis Chemical.
- Solubility table. Wikipedia.
- This compound. PubChem.
- 8-Azaspiro(4.5)decane. PubChem.
Sources
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- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 176-80-7: 1-Azaspiro[4.5]decane | CymitQuimica [cymitquimica.com]
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- 8. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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- 13. chromatographyonline.com [chromatographyonline.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Purification of Fluorinated Spirocyclic Amines
Welcome to the technical support center for the purification of fluorinated spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying these complex molecules. The introduction of fluorine and a spirocyclic core into an amine structure can significantly alter its physicochemical properties, demanding a nuanced and well-informed approach to purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. My goal is to equip you with the foundational knowledge and practical insights needed to overcome common purification hurdles, ensuring the integrity and purity of your compounds.
I. Frequently Asked Questions (FAQs)
Q1: Why are fluorinated spirocyclic amines so challenging to purify compared to their non-fluorinated or acyclic counterparts?
A1: The purification challenges arise from a combination of factors stemming from the unique structural features of these molecules:
-
Altered Basicity: Fluorine's high electronegativity can significantly lower the pKa of the amine, making traditional acid-base extraction techniques less effective. The spirocyclic scaffold can also influence the accessibility of the lone pair of electrons on the nitrogen atom, further impacting its basicity.[1]
-
Increased Lipophilicity and Reduced Polarity: The presence of fluorine atoms often increases the lipophilicity of the molecule. This, combined with the rigid, three-dimensional structure of the spirocycle, can lead to solubility issues and unusual elution behavior during chromatography.
-
Unpredictable Chromatographic Behavior: The interplay between the fluorinated substituents and the spirocyclic core can lead to complex interactions with stationary phases. These molecules may exhibit tailing, co-elution with impurities, or poor resolution on standard silica gel.[2]
-
Potential for On-Column Degradation: The acidity of standard silica gel can sometimes lead to the degradation of sensitive fluorinated amines.[2]
Q2: What is the first purification technique I should consider for a crude mixture containing a fluorinated spirocyclic amine?
A2: For most crude reaction mixtures, an initial acid-base extraction is a good starting point to remove non-basic organic impurities and acidic byproducts.[3][4][5][6] However, due to the potentially reduced basicity of fluorinated amines, a standard workup may not be sufficient.
Key Considerations for Acid-Base Extraction:
-
Acid Strength: You may need to use a stronger acid than the typical 1M HCl to effectively protonate the fluorinated amine and extract it into the aqueous phase. Experiment with different concentrations and types of acids (e.g., 2M HCl, aqueous citric acid).
-
pH Monitoring: Carefully monitor the pH of the aqueous layer to ensure complete protonation of your amine.
-
Back Extraction: After isolating the aqueous layer containing the protonated amine, you will need to basify it (e.g., with NaOH or K2CO3) to regenerate the free amine, which can then be extracted back into an organic solvent.
Q3: My fluorinated spirocyclic amine is streaking badly on my silica gel column. What can I do to improve the chromatography?
A3: Streaking, or tailing, is a common issue when purifying amines on silica gel due to the interaction between the basic amine and the acidic silanol groups on the silica surface.[2] Here are several effective strategies to mitigate this:
-
Mobile Phase Modification:
-
Add a Competing Amine: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (typically 0.1-1% v/v), into your mobile phase can help to saturate the acidic sites on the silica gel, leading to sharper peaks.[7]
-
Ammonia in Methanol: Using a methanolic ammonia solution (e.g., 7N NH3 in MeOH) as a polar modifier in your eluent system is also a very effective method.
-
-
Use of Alternative Stationary Phases:
-
Amine-Functionalized Silica: This is an excellent option as the stationary phase is basic, which minimizes the strong interactions that cause tailing.[2]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[7]
-
Reverse-Phase Chromatography: For highly lipophilic fluorinated compounds, reverse-phase chromatography (e.g., C18) may provide better separation.[8][9] Fluorinated stationary phases can also offer unique selectivity for fluorinated analytes.[8][9]
-
Q4: I'm struggling to crystallize my fluorinated spirocyclic amine. Are there any specific techniques I should try?
A4: Crystallization of these complex molecules can be challenging due to their often rigid structures and unique solubility profiles. Here are some approaches to consider:
-
Salt Formation: Converting the free amine to a salt by treating it with an acid (e.g., HCl, HBr, or an organic acid like oxalic or tartaric acid) can significantly alter its crystal packing and solubility, often leading to a crystalline solid.[7] You can precipitate the salt by adding a solution of the acid in a suitable solvent (e.g., HCl in diethyl ether or dioxane).[7]
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. Consider less common solvents and techniques like vapor diffusion or slow evaporation.
-
Cryo-Crystallization: In some cases, in situ cryo-crystallization can be employed to obtain crystals of fluorinated amines that are difficult to crystallize under standard conditions.[10]
II. Troubleshooting Guides
Problem 1: Low Recovery After Acid-Base Extraction
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Protonation | 1. Use a stronger acid (e.g., 2M or 6M HCl) for the initial extraction. 2. Monitor the pH of the aqueous layer with pH paper to ensure it is sufficiently acidic (pH < 2). | The electron-withdrawing fluorine atoms decrease the basicity of the amine, requiring a lower pH to achieve full protonation and subsequent transfer to the aqueous layer. |
| Emulsion Formation | 1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. If the emulsion persists, filter the mixture through a pad of Celite. | Emulsions are often stabilized by fine particulate matter or surfactants. Brine increases the ionic strength of the aqueous phase, which can help to break the emulsion. Celite provides a large surface area to physically disrupt the emulsion. |
| Amine Salt Solubility | 1. If the amine salt is suspected to have some solubility in the organic layer, perform multiple extractions with the acidic solution. | Repeated extractions will more completely transfer the protonated amine to the aqueous phase according to its partition coefficient. |
| Incomplete Basification | 1. During the back extraction, ensure the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the amine salt. | The equilibrium between the protonated amine and the free base is pH-dependent. Incomplete deprotonation will result in a portion of the amine remaining in the aqueous phase as the salt. |
Problem 2: Co-elution of Impurities During Column Chromatography
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Similar Polarity of Compound and Impurity | 1. Switch to a different stationary phase (e.g., from silica to alumina, or to a reverse-phase column). 2. Try a different solvent system with components that have different selectivities (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). | Different stationary phases and solvent systems will have different interactions with your compound and impurities, potentially leading to better separation. Fluorinated stationary phases can offer unique selectivity for fluorinated compounds.[8][9] |
| Overloading the Column | 1. Reduce the amount of crude material loaded onto the column. A good rule of thumb is to load 1-5% of the column's weight. | Overloading the column leads to broad peaks and poor resolution, increasing the likelihood of co-elution. |
| Non-Optimal Mobile Phase Polarity | 1. Carefully optimize the mobile phase composition using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for your desired compound. | An optimal Rf value ensures that the compound spends enough time interacting with the stationary phase to achieve good separation from impurities. |
III. Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction for Fluorinated Spirocyclic Amines
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 2M HCl (aq). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Washing the Organic Layer (Optional): The remaining organic layer can be washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated to isolate any neutral or acidic compounds.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a strong base (e.g., 6M NaOH or solid K2CO3) with stirring until the pH is greater than 12.
-
Back Extraction: Extract the now basic aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) 3-4 times.
-
Drying and Concentration: Combine the organic layers from the back extraction, dry over an anhydrous salt, filter, and concentrate under reduced pressure to yield the purified fluorinated spirocyclic amine.
Protocol 2: Flash Column Chromatography with a Triethylamine-Modified Mobile Phase
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Mobile Phase Preparation: Prepare your mobile phase and add 0.5% (v/v) triethylamine.
-
Sample Loading: Dissolve your crude amine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Elute the column with the triethylamine-modified mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
IV. Visualizations
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting a purification strategy.
Troubleshooting Chromatography Issues
Caption: A troubleshooting guide for common chromatography problems.
V. References
-
Amine Manufacturing Process: Comprehensive Guide to Amines. (n.d.). Diplomata Comercial. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 15, 2026, from [Link]
-
Reddit. (2024, March 12). r/Chempros - Amine workup. Retrieved February 15, 2026, from [Link]
-
Online Plants. (n.d.). Application Of Acid Base Extraction In Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 15, 2026, from [Link]
-
Przybyciel, M. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved February 15, 2026, from [Link]
-
Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved February 15, 2026, from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved February 15, 2026, from [Link]
-
Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved February 15, 2026, from [Link]
-
Enthalpy. (2022, June 13). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Retrieved February 15, 2026, from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014, December 15). A simple Gas Chromatography Method Developed for Fluoride Content Quantification in Oral Hygiene Formulations by Using Capillary. Retrieved February 15, 2026, from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved February 15, 2026, from [Link]
-
Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved February 15, 2026, from [Link]
-
American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Retrieved February 15, 2026, from [Link]
-
Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2025, August 21). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 5). Enantioselective Fluorination of Spirocyclic β-Prolinals Using Enamine Catalysis. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of spirocyclic amines trans- and cis-15 a–d with a fluorine... Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Approaches to Obtaining Fluorinated α-Amino Acids. Retrieved February 15, 2026, from [Link]
-
Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, October 9). Enzymatic synthesis of fluorinated compounds. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2021, August 24). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Retrieved February 15, 2026, from [Link]
-
ACS Organic & Inorganic Au. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. Retrieved February 15, 2026, from [Link]
-
MDPI. (2024, May 19). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved February 15, 2026, from [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Stability of gem-Difluoro Groups Under Acidic Conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of organofluorine chemistry. A recurring and critical topic is the stability of the gem-difluoroalkyl group (–CF₂–) under acidic conditions. While the carbon-fluorine bond is renowned for its strength and is often installed to enhance metabolic stability, it is not invincible.[1][2] Understanding its limits, particularly in the presence of acids, is crucial for successful synthesis, purification, and formulation.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical challenges you may encounter in the lab. We will delve into the "why" behind the reactivity, providing mechanistic insights and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
FAQ 1: How stable is the gem-difluoro group to common acidic conditions?
This is the foundational question, and the answer is nuanced: it depends significantly on the molecular context.
Generally, aliphatic gem-difluoro groups are remarkably stable due to the immense strength of the C-F bond (average bond energy ~480 kJ/mol).[2] They can withstand a wide range of acidic conditions, including those typically used for Boc deprotection (e.g., TFA in DCM, HCl in dioxane) or aqueous acidic workups.
However, stability becomes a major concern when the CF₂ group is positioned in a way that allows for the formation of a stabilized carbocation upon C-F bond cleavage. Key situations that decrease stability include:
-
Proximity to a π-system (Benzylic or Allylic position): A CF₂ group at a benzylic or allylic position is significantly more labile. Acid can promote the loss of a fluoride ion to form a resonance-stabilized carbocation.
-
Adjacent to a Heteroatom (e.g., Oxygen, Sulfur): In structures like difluoromethyl ethers (R-O-CF₂H) or thioethers (R-S-CF₂H), acidic hydrolysis can be a significant issue. The reaction is often driven by the formation of a more stable carbonyl or thiocarbonyl group.[3]
-
Strained Ring Systems: gem-Difluorocyclopropanes, for example, can undergo ring-opening reactions catalyzed by Lewis or Brønsted acids.[4][5][6] The release of ring strain provides a thermodynamic driving force for the reaction.
A study on a fluorinated macrocycle noted a significant decrease in stability under highly acidic conditions, with a half-life of 11 hours at pH 1, whereas it was stable for over three days in less acidic environments.[7] This highlights that even in complex molecules, extreme acidity can induce degradation.
FAQ 2: What is the primary mechanism of C-F bond cleavage under acidic conditions?
The dominant mechanism for acid-mediated decomposition of gem-difluoro groups involves the formation of a carbocation intermediate. This can be triggered by either a Brønsted acid (protonation) or a Lewis acid (coordination).
Mechanism: Acid-Catalyzed C-F Bond Cleavage
-
Activation: A Lewis acid (LA) coordinates to one of the fluorine atoms, or a Brønsted acid (H⁺) protonates a nearby functional group, weakening the C-F bond.
-
Fluoride Loss & Carbocation Formation: The weakened C-F bond breaks, leading to the departure of a fluoride ion (as LA-F⁻ or HF) and the formation of a key α-fluorocarbocation intermediate. The stability of this cation is the critical determinant of the reaction's feasibility.[8]
-
Capture/Rearrangement: The carbocation is then trapped by a nucleophile (e.g., water, halide) or undergoes rearrangement to a more stable species. In the case of hydrolysis, trapping by water leads to an unstable hemiacetal-like species that eliminates the second fluoride to form a carbonyl group.
Below is a generalized diagram illustrating this pathway.
Caption: Generalized mechanism of acid-mediated CF₂ decomposition.
FAQ 3: Which common acidic reagents and conditions are generally safe or risky for gem-difluoro groups?
Navigating experimental conditions requires careful selection of reagents. The following table summarizes the compatibility of gem-difluoro groups with common acids, based on the structural context of the CF₂ group.
| Acidic Reagent/Condition | Aliphatic CF₂ | Benzylic/Allylic CF₂ | CF₂ Adjacent to O/S | gem-Difluorocyclopropyl | Risk Level & Comments |
| Brønsted Acids | |||||
| Acetic Acid (AcOH) | Safe | Safe | Generally Safe | Generally Safe | Low Risk: Weak acid, generally insufficient to promote C-F cleavage. |
| Trifluoroacetic Acid (TFA) | Safe | Use with Caution | Moderate Risk | Moderate Risk | Moderate Risk: Widely used for Boc deprotection. Risk increases with heating and prolonged reaction times, especially for sensitive substrates.[9] |
| HCl (e.g., 4M in Dioxane) | Safe | High Risk | High Risk | High Risk | High Risk: Strong, non-oxidizing acid. Can readily protonate leaving groups or promote cation formation, especially in sensitive systems.[9] |
| H₂SO₄ (conc.) | Use with Caution | Very High Risk | Very High Risk | Very High Risk | Very High Risk: Strong, dehydrating, and oxidizing. High potential for decomposition and charring. Avoid if possible. |
| p-Toluenesulfonic Acid (TsOH) | Safe | Use with Caution | Moderate Risk | Moderate Risk | Moderate Risk: Often used catalytically. Risk depends on temperature and substrate. Can be used for acid-catalyzed additions across difluoroalkenes.[10] |
| Lewis Acids | |||||
| BF₃·OEt₂ | Generally Safe | High Risk | High Risk | Very High Risk | High Risk: Strong Lewis acid known to coordinate to fluorine and promote C-F bond activation and ring-opening of difluorocyclopropanes.[5] |
| TiCl₄, SnCl₄ | Use with Caution | Very High Risk | Very High Risk | Very High Risk | Very High Risk: Potent Lewis acids. Can chelate to nearby functional groups, increasing reactivity and promoting decomposition.[8] |
| FeCl₃, AlCl₃ | Use with Caution | Very High Risk | Very High Risk | Very High Risk | Very High Risk: Very strong Lewis acids, often used in Friedel-Crafts type reactions. High potential for C-F cleavage.[11] |
FAQ 4: I'm observing decomposition of my gem-difluoro compound during an acid-catalyzed reaction. What are the likely causes and how can I troubleshoot it?
Observing unexpected decomposition can be frustrating. A systematic troubleshooting approach is key. The flowchart below outlines a logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for CF₂ decomposition.
Field-Proven Insights:
-
"Hot Spots" on TLC: If you see streaking or multiple spots appearing near the baseline on your TLC plate during an acidic reaction, it's a strong indicator of decomposition.
-
Workup Woes: Sometimes, the CF₂ group survives the reaction itself but is cleaved during an aggressive aqueous acid workup. Consider quenching with a milder base (e.g., saturated NaHCO₃) instead of a strong acid wash.
-
Lewis Acidity from Unexpected Sources: Reagents like oxalyl chloride, used for acid chloride formation, can generate catalytic HCl in situ, leading to unexpected decomposition if the substrate is sensitive.[12]
FAQ 5: Can I selectively remove an acid-labile protecting group (e.g., Boc) without affecting a nearby gem-difluoro moiety?
Yes, this is a common and achievable transformation, provided the gem-difluoro group is not in a highly activated position (like benzylic). The key is to use the mildest conditions effective for the deprotection.
Experimental Protocol: Selective Boc Deprotection in the Presence of an Aliphatic gem-Difluoro Group
This protocol is based on standard procedures that have been shown to be compatible with robust CF₂ groups.[9]
Objective: To remove a tert-butyloxycarbonyl (Boc) protecting group from an amine without cleaving a nearby aliphatic gem-difluoro group.
Materials:
-
N-Boc protected, CF₂-containing substrate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Preparation: Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Cooling (Critical for Sensitive Substrates): Cool the solution to 0 °C using an ice-water bath. This helps to control the exotherm and minimize potential side reactions.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Causality Note: Using a moderate excess of TFA ensures a fast and complete reaction at low temperatures, minimizing the total exposure time of the substrate to the strong acid.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding the reaction mixture to a beaker containing a stirred, cold, saturated solution of NaHCO₃. Safety Note: CO₂ gas will evolve vigorously. Ensure adequate ventilation and perform the addition slowly.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected amine.
-
Analysis: Confirm the structure and purity of the product by ¹H NMR, ¹⁹F NMR, and MS. In the ¹⁹F NMR, the chemical shift of the CF₂ group should be largely unchanged.
Self-Validation: The success of this protocol relies on careful monitoring. If TLC/LCMS shows the appearance of new, more polar byproducts in addition to the desired product, it indicates that the CF₂ group may be compromised. In such cases, immediately quench the reaction and consider using even milder conditions on a subsequent attempt (e.g., fewer equivalents of TFA, maintaining 0 °C for the entire duration).
FAQ 6: What are the best analytical methods to detect and quantify the decomposition of a gem-difluoro group?
The most powerful and direct tool for monitoring the integrity of a gem-difluoro group is ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy .
-
Why it's effective: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, meaning even subtle changes in the electronic environment of the CF₂ group will be apparent.[13] The disappearance of the signal corresponding to your starting material's CF₂ group and the appearance of new fluorine-containing signals (or fluoride ion, which appears at a very distinct chemical shift) is unambiguous evidence of a reaction at that site. It can also be used quantitatively with an internal standard (like benzotrifluoride) to determine the extent of decomposition.[10]
Other useful methods include:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Can detect the mass of the desired product versus decomposition products (e.g., a monofluorinated or hydroxylated species). This is excellent for reaction monitoring.
-
Ion-Selective Electrode (ISE) for Fluoride: If decomposition leads to the formation of free fluoride ions (F⁻) in an aqueous medium, a fluoride-selective electrode can be used to quantify its concentration.[14] This is more common in environmental or biological sample analysis but can be adapted for reaction analysis.
By understanding the factors that influence the stability of the gem-difluoro group and employing these troubleshooting and analytical strategies, you can confidently design and execute synthetic routes involving these valuable fluorinated motifs.
References
- The effect of gem -difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing).
- General Aspects of Organofluorine Compounds | Request PDF. ResearchGate.
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Electrosynthetic C–F bond cleavage. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. Available at: [Link]
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Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Available at: [Link]
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Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. Available at: [Link]
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Organofluorine chemistry. Wikipedia. Available at: [Link]
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Molecules | Special Issue : Research Advances in Organofluorine Chemistry. MDPI. Available at: [Link]
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Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. PMC. Available at: [Link]
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. Available at: [Link]
-
Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. PMC. Available at: [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC. Available at: [Link]
-
Visible Light-Mediated Selective C—F Bond Cleavage of Trifluoromethyl Groups and Its Application in Synthesizing gem -Difluoro-Containing Compounds | Request PDF. ResearchGate. Available at: [Link]
-
Enzymatic carbon–fluorine bond cleavage by human gut microbes. PNAS. Available at: [Link]
-
gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journals. Available at: [Link]
-
Lewis acid mediated ring opening of gem‐difluorocyclopropyl ketones to... ResearchGate. Available at: [Link]
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. ResearchGate. Available at: [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]
-
Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC. Available at: [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC. Available at: [Link]
-
Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. RSC. Available at: [Link]
-
Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[13][15]-Sulfonyloxy Migration. ChemRxiv. Available at: [Link]
-
Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC. Available at: [Link]
-
Synthesis of -Tosyloxylated gem-Difluoroalkanes via Oxidative Fluorination of Vinyl Sulfonates Featuring A[13][15]-Sulfonyloxy Migration. ResearchGate. Available at: [Link]
-
Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C–F Bond Activation. ACS Publications. Available at: [Link]
-
Modular Synthesis of Diverse gem-Difluoroalkenes from Trifluoroacetic Anhydride via Phosphorus-Assisted Fluoride Elimination. PubMed. Available at: [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. Available at: [Link]
-
Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers. PMC. Available at: [Link]
-
(PDF) Synthesis of gem ‐Difluorocyclopropanes. ResearchGate. Available at: [Link]
-
Synthesis of -Tosyloxylated gem-Difluoroalkanes via Oxidative Fluorination of Vinyl Sulfonates Featuring A[13][15]-Sulfonyloxy Migration. ResearchGate. Available at: [Link]
-
Nucleophilic cleavage of C–F bonds by Brønsted base for rapid synthesis of fluorophosphate materials. Oxford Academic. Available at: [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Digital CSIC. Available at: [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 8. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digital.csic.es [digital.csic.es]
- 12. xray.uky.edu [xray.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrosynthetic C–F bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01080A [pubs.rsc.org]
Technical Support: Precision Functionalization of Spirocyclic Scaffolds
Welcome to the SpiroCycle Functionalization Support Center. Case ID: #SPIRO-FUNC-OPT Status: Open Assigned Specialist: Senior Application Scientist
Overview: The Stability vs. Strain Paradox
Spirocyclic scaffolds (e.g., spiro[3.3]heptane, azaspiro[3.4]octane) are prized in drug discovery for their ability to orient exit vectors in non-planar space, serving as saturated bioisosteres for phenyl rings.[1] However, their high ring strain (~26 kcal/mol for cyclobutane) makes them susceptible to catastrophic structural collapse during functionalization.
This guide addresses the three most common failure modes reported by our users: Unintended Ring Opening , Steric Stalling in Cross-Coupling , and Regio-Scrambling in Radical Additions .
Module 1: Troubleshooting Ring Integrity (Strain Management)
Symptom: Loss of spirocyclic core; appearance of ethyl/propyl chains in NMR; complex mixture after acidic deprotection.
Root Cause Analysis: Spirocycles, particularly those containing cyclopropane or cyclobutane rings, are prone to acid-catalyzed strain-release rearrangements . The most common pathway is the Wagner-Meerwein or semipinacol-type rearrangement, where a carbocation adjacent to the spiro center triggers ring expansion or opening to relieve strain.
Diagnostic Workflow
-
Check 1: Are you generating a carbocation at the
-position to the spiro center? -
Check 2: Are you using strong Lewis acids (e.g.,
, ) or aqueous mineral acids?
Solution Protocol: Avoiding The "Strain Drain"
| Scenario | Risk Factor | Recommended Protocol |
| Boc-Deprotection | High (Acidic) | Use TMSOTf/2,6-lutidine instead of TFA/DCM. This anhydrous method cleaves the carbamate without generating the highly acidic protonated intermediate that triggers rearrangement. |
| Ketone Reduction | Medium (Hydride shift) | Use Luche Reduction ( |
| Amide Coupling | Low (if neutral) | Avoid acid chlorides. Use HATU/DIPEA to maintain basic/neutral pH. |
Visualizing the Failure Mode (Graphviz)
[2]
Module 2: Overcoming Steric Shielding in Cross-Coupling
Symptom: Reaction stalls at <10% conversion; starting material recovered. No oxidative addition product observed.
Root Cause Analysis:
Spirocycles exhibit the Gem-Dimethyl Effect on steroids . The rigid orthogonality of the rings creates a "cone of protection" around the functional handle (e.g., an amine or halide). Standard Pd catalysts (like
The "Goldilocks" Ligand Selection
You need a ligand that is bulky enough to promote reductive elimination but flexible enough to allow oxidative addition at the hindered center.
Q: My Buchwald-Hartwig coupling on 2-azaspiro[3.3]heptane failed. What now?
A: Switch to the "Pre-Catalyst G3/G4" Series. Do not mix Pd sources and ligands manually. Use pre-formed oxidative addition complexes to bypass the activation energy barrier.
-
Recommendation 1 (Primary Amines): BrettPhos Pd G4 . The ligand's bulk prevents double-arylation, a common side reaction, while the G4 scaffold ensures rapid initiation.
-
Recommendation 2 (Secondary Amines): RuPhos Pd G4 . RuPhos is specifically designed for sterically hindered secondary amines.
-
Recommendation 3 (The "Nuclear" Option): Pd-PEPPSI-IPent . If phosphines fail, N-Heterocyclic Carbenes (NHCs) like PEPPSI often succeed because the flexible "throw-away" pyridine ligand opens a coordination site more easily.
Experimental Protocol: High-Hindrance Coupling
-
Catalyst: RuPhos Pd G3 (2-5 mol%).
-
Base: NaOtBu (Weak bases like carbonate often fail here; alkoxides are necessary to drive the deprotonation in crowded environments).
-
Solvent: Dioxane or Toluene (100°C). Note: THF often boils too low to overcome the steric activation energy.
-
Additive: If using aryl chlorides, add 1 mol% iso-quinoline to stabilize the active Pd(0) species.
Module 3: Precision Radical Functionalization (Minisci & Photoredox)
Symptom: Mixture of regioisomers (C2/C4/C5); over-alkylation (polysubstitution).
Root Cause Analysis: Radical additions (Minisci type) are governed by electronic matching. Spirocycles often lack the strong electronic bias of simple pyridines, leading to poor regiocontrol. Furthermore, the product is often more electron-rich than the starting material, inviting a second radical attack.
Troubleshooting Regioselectivity
| Issue | Adjustment | Mechanism |
| Wrong Regioisomer | Switch Solvent to HFIP | Hexafluoroisopropanol (HFIP) H-bonds strongly to the nitrogen lone pair, effectively increasing the steric bulk and electron deficiency at the ortho positions, pushing radicals to the para or meta positions. |
| Polysubstitution | Protonation Control | Run the reaction in a biphasic system (DCM/Water) with TFA. Protonating the heterocycle deactivates the ring toward electrophilic radicals, allowing you to stop at mono-addition by controlling pH. |
| Scaffold Decomposition | Photoredox (HAT) | Switch from thermal peroxides (radical initiators) to Iridium photocatalysis . The milder conditions prevent the degradation of the strained spiro-core. |
Decision Logic for Radical Functionalization (Graphviz)
FAQs: Rapid Response
Q: Can I use Grignard reagents on a spiro-ketone? A: Proceed with caution. Spiro-ketones are sterically hindered. Grignards often act as bases (causing enolization) rather than nucleophiles.
-
Fix: Add CeCl3 (anhydrous) to activate the ketone and suppress basicity (organocerium chemistry).
Q: How do I monitor ring opening if it's not obvious by TLC? A: Look for the "Symmetry Break" in 13C NMR. A symmetric spiro[3.3]heptane has simplified signals. If the ring opens, symmetry is lost, and the number of carbon signals will double or become complex. Also, look for the appearance of alkene protons (5.0–6.0 ppm) indicative of elimination products.
References
-
Photoredox-Catalyzed Strain-Release-Driven Synthesis of Functionalized Spirocyclobutyl Oxindoles . Organic Letters (2024).[2][3] Link
-
Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes . Chemistry - A European Journal (2025). Link
-
Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core . Organic Letters (2025).[3][4] Link
-
Minisci reactions: Versatile CH-functionalizations for medicinal chemists . Drug Discovery Today (2014). Link
-
Copper-Catalyzed C–N Coupling with Sterically Hindered Partners . Journal of the American Chemical Society (2017). Link
Sources
Technical Support Center: 1,1-Difluoro-8-azaspiro[4.5]decane Salts
An in-depth technical guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide provides field-proven insights into the effective handling of hygroscopic salts of 1,1-Difluoro-8-azaspiro[4.5]decane. This spirocyclic amine is a valuable building block in modern medicinal chemistry, prized for its ability to confer three-dimensionality and modulate physicochemical properties[1]. However, its salts are often hygroscopic, readily absorbing atmospheric moisture, which can compromise experimental integrity and reproducibility. This guide is structured to address the most common challenges you will encounter, moving from foundational knowledge to specific troubleshooting protocols.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the handling of hygroscopic salts of this compound.
Q1: I just received my vial of this compound hydrochloride. What are the immediate storage requirements?
A: Immediately store the compound in a desiccator over a high-efficiency drying agent like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.[2] The primary container should be tightly sealed. For long-term storage, placing the sealed container inside a larger, heat-sealable bag with desiccant pouches offers an additional protective barrier.[2] Store in a cool, dry place away from direct sunlight.[3]
Q2: Why is moisture absorption such a critical issue for this compound?
A: Absorbed water can lead to several significant experimental errors:
-
Inaccurate Stoichiometry: The measured mass will be artificially high due to the weight of absorbed water, leading to the addition of less reagent than calculated and potentially incomplete reactions.
-
Unwanted Reactivity: Water can act as a nucleophile or a base in sensitive chemical transformations, leading to side product formation.
-
Reaction with Fluorine Atoms: While the C-F bond is generally stable, the presence of moisture in combination with certain reagents or conditions can potentially lead to the formation of hydrofluoric acid (HF), a hazardous substance.[4][5]
-
Analytical Interference: Absorbed water can complicate analysis, for example, by causing a broad hydroxyl peak in ¹H NMR spectra or affecting ionization in mass spectrometry.
Q3: Can I dry the salt if I suspect it has absorbed moisture?
A: Yes, but it must be done carefully. Gentle heating under high vacuum is a common method for drying solids.[6] However, you must first verify the thermal stability of the specific salt to avoid decomposition. A recommended starting point is drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours.[7] Always consult the Safety Data Sheet (SDS) for any specific handling recommendations from the supplier.[7] Avoid aggressive heating, which could degrade the compound.[3]
Q4: What is the best way to weigh a hygroscopic salt like this?
A: The most reliable method is to weigh the compound in a controlled, low-humidity environment, such as a glove box or glove bag purged with an inert gas like nitrogen or argon.[8][9] If a glove box is unavailable, work quickly. Pre-weigh your container, add the reagent swiftly, and re-weigh. Minimize the time the container is open to the atmosphere.[3] For highly sensitive reactions, another technique is to dissolve the entire contents of a new vial in a known volume of anhydrous solvent to create a stock solution, which can then be dispensed volumetrically.[10]
Q5: How does the spirocyclic and fluorinated nature of this molecule affect its properties?
A: The spirocyclic scaffold introduces a rigid, three-dimensional structure, which can improve metabolic stability and receptor binding.[1][11] The gem-difluoro group significantly lowers the basicity (pKa) of the nearby amine and can modulate properties like lipophilicity and cell permeability.[12][13] Incorporating an oxygen atom into a spirocyclic unit has been shown to dramatically improve aqueous solubility.[14] While this compound does not contain this oxa-group, its polarity is still influenced by the fluorine atoms, affecting its solubility profile.
Troubleshooting Experimental Failures
When experiments yield unexpected results, the hygroscopic nature of the reagent is a primary suspect. This section provides a logical framework for diagnosing and solving these issues.
Problem 1: Inconsistent or Low Reaction Yields
You are performing a nucleophilic substitution reaction, and your yields are consistently lower than expected and vary between runs.
-
Causality: The most probable cause is inaccurate quantification of the reagent due to water absorption. If your starting material is, for instance, 10% water by mass, you are adding 10% less of the active reagent than your calculations assume, making it the limiting reagent and reducing your theoretical maximum yield. Water can also directly interfere with many reactions, particularly those involving organometallics, acid chlorides, or other moisture-sensitive functional groups.[15]
-
Troubleshooting Protocol:
-
Verify Water Content: Before use, determine the water content of your reagent using Karl Fischer titration, which is the gold standard for measuring moisture in chemical samples.[16]
-
Dry the Reagent: If significant water is detected, dry a sufficient amount of the salt for your next experiment using a vacuum oven as described in FAQ #3.[6]
-
Implement Inert Atmosphere Technique: Weigh the dried reagent in a glove box or by using Schlenk line techniques to prevent re-absorption of moisture.[10][17]
-
Use Anhydrous Solvents: Ensure all solvents and other reagents in the reaction are rigorously dried according to established laboratory procedures.
-
Consider Pre-filled Vials: For screening reactions, using pre-weighed vials of the hygroscopic salt, which are packaged under an inert atmosphere, can eliminate handling errors and improve consistency.[8]
-
Problem 2: Complex or Uninterpretable Analytical Data (NMR, LC-MS)
Your crude ¹H NMR spectrum shows broad, unassignable peaks, or your LC-MS analysis reveals multiple unexpected masses.
-
Causality: Water can directly appear in your analytical results (e.g., a broad singlet in NMR, typically around 1.5-4.5 ppm depending on the solvent and concentration). Furthermore, if the absorbed water has caused side reactions or degradation of the starting material, the resulting impurities will complicate the spectra. Fluorinated compounds can sometimes undergo slow hydrolysis under non-anhydrous conditions, leading to new chemical species.[4]
-
Troubleshooting Protocol:
-
NMR Analysis: To confirm the presence of water, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The water peak will exchange with the deuterium and disappear or shift significantly.
-
LC-MS Analysis: Check the unexpected masses against potential hydrolysis products or dimers. For example, calculate the mass of a potential product formed by the reaction of your compound with water.
-
Purification and Re-analysis: Purify a small sample of your starting material. If the issues persist even with rigorously dried material, the problem may lie with the intrinsic stability of the compound under your specific reaction or workup conditions.
-
Review Safety Protocols: The presence of unexpected species warrants a review of safety procedures. Fluorinated organic compounds require careful handling, and any potential for degradation into hazardous byproducts like HF must be managed.[4][12][18]
-
Data Summary & Key Parameters
This table summarizes critical handling and storage parameters for hygroscopic salts of this compound.
| Parameter | Recommendation | Rationale & Citation |
| Primary Storage | Tightly sealed container inside a desiccator with a high-capacity desiccant (e.g., P₂O₅, CaSO₄). | Minimizes ambient moisture exposure.[2][3] |
| Secondary Storage | For long-term storage, seal the primary container in a moisture-barrier bag with desiccant pouches. | Provides an additional layer of protection against moisture ingress.[2] |
| Weighing Environment | Inert atmosphere glove box or glove bag with <10% relative humidity. | Prevents moisture uptake during the critical weighing step, ensuring stoichiometric accuracy.[8][9] |
| Drying Method | Vacuum oven at 40-50 °C for 4-8 hours (verify thermal stability first). | Effectively removes adsorbed water without causing thermal decomposition.[6][7] |
| Moisture Analysis | Coulometric Karl Fischer Titration. | Provides precise and accurate quantification of water content, allowing for correction of mass calculations.[16] |
| Solvent Compatibility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Check specific salt for aqueous solubility. | Spirocyclic amines often exhibit good solubility, which can be further enhanced by salt formation.[11][14] |
Visualized Workflow: Handling Protocol from Vial to Reaction
The following diagram outlines the critical decision points and steps for the proper handling of a hygroscopic salt of this compound to ensure experimental success.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. tutorchase.com [tutorchase.com]
- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 5. quora.com [quora.com]
- 6. How To [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. hepatochem.com [hepatochem.com]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. reddit.com [reddit.com]
- 11. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 14. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 15. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06000C [pubs.rsc.org]
- 16. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 1,1-Difluoro-8-azaspiro[4.5]decane
Executive Summary & Chemical Profile[1]
1,1-Difluoro-8-azaspiro[4.5]decane is a specialized secondary amine building block, frequently employed in the synthesis of SHP2 inhibitors and other allosteric modulators.[1] Its structure combines a rigid spirocyclic scaffold with a gem-difluoro motif, enhancing metabolic stability and lipophilicity.[1]
While standard Safety Data Sheets (SDS) often classify this compound generically as an irritant (H315/H319), operational experience dictates treating it with elevated caution. The combination of amine basicity and fluorine-enhanced lipophilicity suggests a high potential for dermal absorption and biological activity.[1]
Physicochemical Hazard Logic
-
Secondary Amine Functionality: Inherently basic (
).[1] Capable of causing chemical burns to mucous membranes and eyes, even if not explicitly labeled as Corrosive (H314) in preliminary screens. -
Gem-Difluorination: The fluorine atoms lower the basicity slightly compared to the non-fluorinated parent but significantly increase lipophilicity (
).[1] Causality: This facilitates faster permeation through the stratum corneum (skin barrier) compared to hydrophilic amines, necessitating stricter dermal protection. -
Physical State: typically supplied as a Hydrochloride salt (Solid) or Free Base (Viscous Oil/Liquid) .[1] The salt form presents an inhalation dust hazard; the free base presents a permeation splash hazard.[1]
Risk Assessment & PPE Matrix
The following protection standards are non-negotiable for research environments handling quantities
Personal Protective Equipment (PPE) Specifications[1][2]
| Protection Zone | Component | Specification | Operational Logic (The "Why") |
| Ocular | Chemical Splash Goggles | ANSI Z87.1+ (Indirect Vent) | Critical: Safety glasses are insufficient.[1] Amines can cause irreversible corneal opacity.[1] Vapors from the free base are lachrymatory.[1] |
| Dermal (Hands) | Primary: NitrileSecondary: Laminate | Splash: Nitrile (min 5 mil / 0.12 mm)Immersion: Silver Shield® (Laminate) | Standard nitrile degrades rapidly upon exposure to concentrated amines.[1] Double-gloving is required. If handling >1g of free base, use Laminate liners. |
| Respiratory | Engineering Control | Fume Hood (Face Velocity: 100 fpm) | The HCl salt is a fine dust; the free base emits volatile amine vapors. Do not handle on an open bench. |
| Body | Lab Coat | Nomex (if scaling up) or High-Density Cotton | Synthetic blends (polyester) can melt into skin if a reaction exotherms or if a fire occurs.[1] |
Operational Protocol: Step-by-Step Handling
This protocol treats the substance as a potential sensitizer and corrosive agent .[1]
Phase 1: Preparation & Weighing
-
Static Control: Fluorinated salts are often static-prone.[1] Use an anti-static gun or polonium strip near the balance to prevent "flying powder" which leads to inhalation risk.[1]
-
Containment: Weigh inside the fume hood. If the balance is external, use a tarred closed vial method:
Phase 2: Solubilization & Reaction Setup
-
Solvent Choice: The HCl salt is soluble in water, DMSO, and Methanol. The free base dissolves in DCM/EtOAc.[1]
-
Exotherm Alert: When neutralizing the HCl salt to free base (e.g., using
or ), a mild exotherm will occur.[1]-
Protocol: Cool the receiving solvent to
before adding the base to prevent aerosolization of the amine.
-
-
Quenching: If using this amine as a nucleophile in substitution reactions, ensure all unreacted amine is quenched (e.g., with dilute
) before rotary evaporation to prevent contaminating the vacuum pump oil with volatile amines.
Phase 3: Spill Response[1]
-
Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (water-dampened), then wipe up.[1]
-
Liquid/Oil Spill: Cover with Vermiculite or Sand.[1] Do not use paper towels alone for large spills, as amines can react with cellulose or bleach residues to generate heat.
Visualization: Safety Workflow
The following diagram illustrates the decision logic for handling this compound, specifically distinguishing between the Salt and Free Base forms.
Figure 1: Operational workflow distinguishing specific risks between solid (dust) and liquid (permeation) forms of the fluorinated amine.[1]
Disposal & Decontamination[3]
Proper disposal is critical due to the Carbon-Fluorine (C-F) bond , which does not degrade in standard sewage systems.[1]
-
Waste Segregation:
-
Strict Rule: Must go into the Halogenated Organic Waste stream.[1]
-
Why: Incineration of fluorinated compounds requires higher temperatures (
) and scrubbers to capture Hydrogen Fluoride (HF) gas.[1] Mixing this with non-halogenated waste may lead to illegal release of HF at standard incineration facilities.[1]
-
-
Container Decontamination:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71306212, this compound.[1] Retrieved from [Link][1]
-
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
